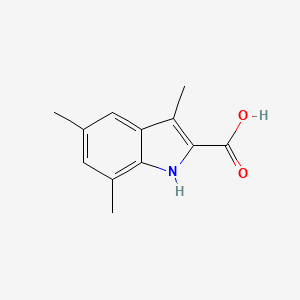

3,5,7-Trimethyl-1H-indole-2-carboxylic acid

描述

3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound

属性

IUPAC Name |

3,5,7-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNONUNNILCXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390197 | |

| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-82-1 | |

| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Functionalization Approach

- Starting Material : A suitably substituted benzoic acid or indole precursor bearing methyl groups at the 3, 5, and 7 positions.

- Bromination and Activation : Initial bromination of the aromatic precursor followed by conversion to reactive intermediates such as hydroxylamine derivatives or aldehydes.

- Ring Closure and Carboxylation : Formation of the indole ring system via condensation with amines or hydrazines, followed by introduction or retention of the carboxylic acid at position 2.

For example, a process analogous to the preparation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (i) | Bromination of substituted benzoic acid | Bromination agent, solvent (e.g., sulfuric acid) | Controlled temperature (0-40°C) |

| (ii) | Conversion to hydroxylamine derivative | N,O-dimethylhydroxylamine hydrochloride, acid activation (e.g., oxalyl chloride), base (triethylamine) | Mild temperature, 1-5 hours |

| (iii) | Reduction to alcohol intermediate | Suitable reducing agent | Isolation of pure intermediate preferred |

| (iv) | Condensation with amine or equivalent | Amine derivative, solvent (e.g., toluene) | Formation of indole ring precursor |

| (v) | Hydrogenation or cyclization | Hydrogen source (H2, ammonium formate), catalyst | Mild pressure and temperature |

| (vi) | Hydrolysis to carboxylic acid | Aqueous acidic or basic hydrolysis | Final purification |

This sequence can be adapted to introduce methyl groups at desired positions by starting with appropriately methylated precursors or by methylation post-indole formation.

Buchwald–Hartwig Amination and Ester Hydrolysis

In a related synthetic route for indole-2-carboxylic acid derivatives with substitutions at positions analogous to 3,5,7, the following steps are employed:

- Esterification of Carboxyl Group : Conversion of the carboxylic acid to methyl or ethyl ester to facilitate further reactions.

- Pd-Catalyzed Amination : Introduction of substituents at specific positions using palladium-catalyzed Buchwald–Hartwig coupling with amines.

- Hydrolysis of Esters : Conversion back to the free acid after substitution.

This method allows for structural optimization at various ring positions, including methyl substitutions, by selecting appropriate amine or alkylating agents.

Analytical Data and Research Findings

- Reaction Conditions : Optimal temperatures range from 0°C to 40°C for sensitive steps such as hydroxylamine formation and bromination. Catalysts such as palladium acetate and ligands like Xphos are used in amination steps.

- Solvents : Common solvents include sulfuric acid, toluene, acetonitrile, tetrahydrofuran, and ethanol, chosen based on reaction step and solubility.

- Yields : Intermediate yields vary from 35% to 82% depending on reaction conditions and purification methods.

- Purity : Isolation of intermediates in substantially pure form is critical for successful subsequent steps and high overall yield.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Bromination | Aromatic bromination of methyl-substituted benzoic acid | Bromination agent, sulfuric acid | 0-40°C, 1-5 h | Brominated intermediate |

| Hydroxylamine Formation | Conversion to N,O-dimethylhydroxylamine derivative | N,O-dimethylhydroxylamine hydrochloride, oxalyl chloride, triethylamine | Room temp, 1-5 h | Activated intermediate |

| Reduction | Reduction to alcohol intermediate | Suitable reducing agent | Mild conditions | Alcohol intermediate |

| Condensation | Ring closure with amine or hydrazine | Amine, toluene | 20-30°C, hours to days | Indole precursor |

| Hydrogenation | Cyclization/hydrogenation | H2 or ammonium formate, catalyst | 1 atm, 20-30°C | Indole ester |

| Hydrolysis | Ester hydrolysis to free acid | NaOH or acid, aqueous | 80°C, 1-3 h | Final acid product |

化学反应分析

Types of Reactions

3,5,7-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted indole derivatives .

科学研究应用

Antiviral Activity

HIV Integrase Inhibition

Recent studies have highlighted the effectiveness of derivatives of indole-2-carboxylic acid, including 3,5,7-trimethyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. A study demonstrated that this compound effectively inhibits the strand transfer activity of the integrase enzyme, which is crucial for viral replication. The binding analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing its inhibitory effects .

Case Study: Structure-Activity Relationship

In a detailed evaluation of various derivatives, it was found that modifications at specific positions on the indole core significantly improved antiviral activity. For instance, compounds with long-chain substitutions at the C3 position exhibited enhanced interactions with the hydrophobic cavity near the integrase active site, resulting in IC50 values as low as 0.13 μM .

| Compound | Modifications | IC50 (μM) | Notes |

|---|---|---|---|

| 3 | None | 12.41 | Parent compound |

| 20a | Long C3 chain | 0.13 | Significant enhancement in activity |

| 4 | None | 18.52 | Moderate activity |

Potential in Cancer Therapy

Cytotoxicity Studies

Indole derivatives have been studied for their cytotoxic properties against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. A study focused on synthesizing novel indole-based compounds showed promising results in inhibiting cell proliferation in specific cancer types .

Case Study: Indole-Based Hydrazone Derivatives

Research involving indole-based hydrazone derivatives indicated that modifications to the indole structure could lead to increased cytotoxicity against cancer cells. This suggests that this compound could serve as a scaffold for developing new anticancer agents .

作用机制

The mechanism of action of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 3-Methyl-1H-indole-2-carboxylic acid

- 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

- 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Uniqueness

3,5,7-Trimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

生物活性

3,5,7-Trimethyl-1H-indole-2-carboxylic acid (TMICA) is a compound characterized by its unique substitution pattern on the indole ring, which influences its biological activity and chemical reactivity. This article explores the biological activities of TMICA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₂H₁₃N O₂

- Molecular Weight: 203.24 g/mol

- CAS Number: 876715-82-1

TMICA and its derivatives primarily interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence multiple biochemical pathways, including those involved in cell signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: TMICA has been shown to inhibit specific enzymes, including HIV-1 integrase, by chelating metal ions within the active site .

- Antiviral Activity: The compound demonstrates significant antiviral properties, particularly against HIV, where it interferes with viral replication processes .

Antiviral Properties

Research indicates that TMICA exhibits promising antiviral activity. A study highlighted its role as an HIV-1 integrase strand transfer inhibitor with an IC₅₀ value of 0.13 μM for optimized derivatives . The binding conformation analysis revealed that TMICA effectively chelates Mg²⁺ ions within the integrase active site, enhancing its inhibitory effect.

Anticancer Potential

TMICA has also been studied for its anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the specific pathways through which TMICA exerts these effects.

Antimicrobial Activity

Preliminary studies suggest that TMICA may possess antimicrobial properties; however, comprehensive evaluations are required to establish its efficacy against different microbial strains.

Table 1: Biological Activity Summary of TMICA Derivatives

| Compound | Target | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| TMICA | HIV-1 Integrase | 0.13 | Antiviral |

| Derivative 1 | HIV-1 Integrase | 3.11 | Antiviral |

| Derivative 2 | Cancer Cell Lines | TBD | Anticancer |

| Derivative 3 | Bacterial Strains | TBD | Antimicrobial |

Case Study: HIV-1 Integrase Inhibition

In a study evaluating the inhibitory activity of TMICA derivatives against HIV-1 integrase, several modifications to the indole core were tested. The introduction of halogenated groups at specific positions significantly improved the inhibitory activity compared to the parent compound .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate methylating agents in acetic acid with sodium acetate as a catalyst (3–5 hours) has been used for analogous indole derivatives . Optimization may involve adjusting molar ratios, temperature, and reaction time, followed by purification via recrystallization (e.g., from acetic acid). Monitoring reaction progress using TLC or HPLC is advised.

Q. How can researchers determine physicochemical properties (e.g., melting point, solubility) of this compound given limited literature data?

- Methodological Answer : Key properties can be experimentally derived:

- Melting point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase solubility analysis in solvents like DMSO, ethanol, and water.

- Stability : Accelerated stability studies under varying pH, temperature, and light exposure .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) and wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact. Store in a cool, dry environment (+4°C), and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How do the positions and number of methyl groups on the indole core influence biological activity or binding affinity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with varying methyl substitutions (e.g., 3,4,7-trimethyl vs. 3,5,7-trimethyl). Assays such as enzyme inhibition (e.g., FOXM1 transcriptional activity ) or cellular proliferation tests (e.g., in cancer cell lines) can quantify activity differences. Computational modeling (e.g., molecular docking) may predict steric or electronic effects of substituents.

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR, IR) for methyl-substituted indole derivatives?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for high-resolution structural determination to validate substituent positions .

- Advanced NMR : Employ 2D techniques (e.g., COSY, NOESY) to resolve overlapping proton signals.

- DFT calculations : Compare experimental IR spectra with computational predictions to confirm functional groups .

Q. How can researchers elucidate the mechanism of action of this compound against molecular targets like FOXM1?

- Methodological Answer :

- Biophysical assays : Surface Plasmon Resonance (SPR) to measure binding kinetics between the compound and FOXM1.

- Transcriptomic profiling : RNA-seq or qPCR to assess downstream gene expression changes in treated cells.

- Cryo-EM/X-ray crystallography : Determine the compound’s binding site on FOXM1 or ribosomes (inspired by thiostrepton’s ribosome-binding mechanism ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。